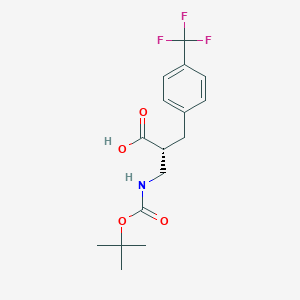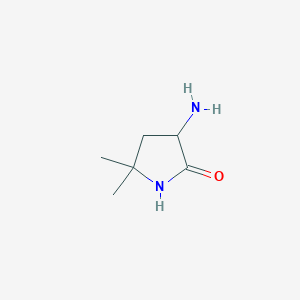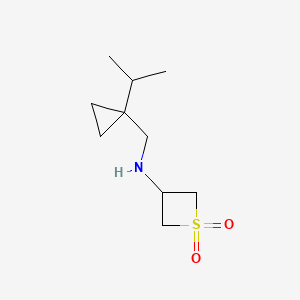![molecular formula C12H8N2 B12954418 Benzo[f]cinnoline CAS No. 23992-63-4](/img/structure/B12954418.png)
Benzo[f]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]cinnoline: is a tricyclic organic compound with the molecular formula C₁₂H₈N₂ . It is formally derived by the oxidative dehydrogenation of 2,2’-diaminobiphenyl. This heterocyclic compound is known for its unique structure, which includes a fused benzene and cinnoline ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Copper(II)-Promoted or Electrochemical Oxidation: Benzo[f]cinnoline can be synthesized from 2-azobiaryls through copper(II)-promoted or electrochemical oxidation.
Dual C–N Coupling: Another efficient method involves the dual C–N coupling of phthalhydrazide and trivalent halogen reagents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzo[f]cinnoline can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzo[f]cinnoline is used as a ligand to construct metal complexes, which are valuable in catalysis and materials science .
Biology and Medicine: The compound has shown potential in biological applications, including as a biosensor and in anticancer research .
Industry: this compound derivatives are used in the development of organic field-effect transistors and as fluorophores for biological studies .
Wirkmechanismus
The mechanism by which benzo[f]cinnoline exerts its effects is not fully understood. it is known to interact with various molecular targets and pathways. For example, its role as a ligand in metal complexes suggests that it can influence catalytic processes and electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Cinnoline: An aromatic heterocyclic compound with the formula C₈H₆N₂.
Quinoxaline: Another nitrogen-containing heterocycle with the formula C₈H₆N₂.
Quinazoline: A heterocyclic compound with the formula C₈H₆N₂.
Uniqueness: Benzo[f]cinnoline is unique due to its tricyclic structure, which includes a fused benzene and cinnoline ring system. This structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
23992-63-4 |
|---|---|
Molekularformel |
C12H8N2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
benzo[f]cinnoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H |
InChI-Schlüssel |
FCEUOTOBJMBWHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
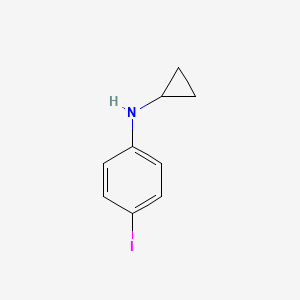

![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)

![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
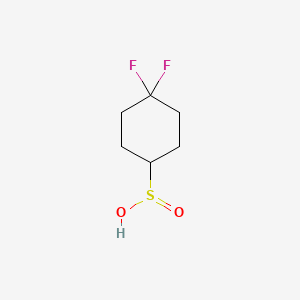
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)

